molecular formula C9H6BrNO2 B2594286 Methyl 4-bromo-2-isocyanobenzoate CAS No. 1835172-50-3

Methyl 4-bromo-2-isocyanobenzoate

Cat. No.: B2594286
CAS No.: 1835172-50-3
M. Wt: 240.056
InChI Key: FWBYUAMMTHAWDB-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-isocyanobenzoate: is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and an isocyanate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-isocyanobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-isocyanobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to achieve selective bromination at the 4-position .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-isocyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Coupling Reactions: Biaryl compounds.

    Isocyanide Insertion Reactions: Quinazolin-4-ones.

Scientific Research Applications

Methyl 4-bromo-2-isocyanobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-isocyanobenzoate in chemical reactions involves the reactivity of both the bromine atom and the isocyanate group. The bromine atom can undergo nucleophilic substitution, while the isocyanate group can participate in insertion reactions with nucleophiles. These reactions often proceed through the formation of intermediates that facilitate the formation of new bonds .

Comparison with Similar Compounds

Uniqueness: Methyl 4-bromo-2-isocyanobenzoate is unique due to the presence of both a bromine atom and an isocyanate group, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs.

Properties

IUPAC Name

methyl 4-bromo-2-isocyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-11-8-5-6(10)3-4-7(8)9(12)13-2/h3-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBYUAMMTHAWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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